molecular formula C11H12N2O2 B2418076 N-methyl-3-(prop-2-enamido)benzamide CAS No. 1156698-66-6

N-methyl-3-(prop-2-enamido)benzamide

Cat. No.: B2418076
CAS No.: 1156698-66-6
M. Wt: 204.229
InChI Key: MVEBKDGMUVZVKP-UHFFFAOYSA-N
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Description

N-methyl-3-(prop-2-enamido)benzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, featuring a prop-2-enamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(prop-2-enamido)benzamide typically involves the reaction of N-methylbenzamide with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the enamido group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(prop-2-enamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-(prop-2-enamido)benzoic acid, while reduction could produce N-methyl-3-(prop-2-enamido)benzylamine .

Scientific Research Applications

N-methyl-3-(prop-2-enamido)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-(prop-2-enamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(prop-2-enamido)benzoic acid
  • N-methyl-3-(prop-2-enamido)benzylamine
  • N-methyl-3-(prop-2-enamido)benzamide derivatives with different substituents on the benzene ring

Uniqueness

This compound is unique due to its specific structural features, such as the prop-2-enamido group and the N-methyl substitution. These characteristics confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-methyl-3-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEBKDGMUVZVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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